

# Independent Verification of Cabozantinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Caboxine A |           |  |  |
| Cat. No.:            | B15588763  | Get Quote |  |  |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cabozantinib's performance against other targeted therapies in advanced solid tumors. The information is based on publicly available data from pivotal clinical trials and is intended to support independent verification and further research.

Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor (VEGFR), and AXL. These RTKs are critically involved in various oncogenic processes such as tumor cell proliferation, invasion, metastasis, and angiogenesis. By targeting these pathways, Cabozantinib has demonstrated significant anti-tumor activity across a range of malignancies.

This guide summarizes the key clinical data for Cabozantinib in advanced renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and neuroendocrine tumors (NETs), comparing its efficacy with that of other standard-of-care tyrosine kinase inhibitors. Detailed experimental protocols for the pivotal trials are provided to offer a comprehensive understanding of the study designs and patient populations. Additionally, signaling pathway and experimental workflow diagrams are included to visually represent the mechanism of action and clinical trial methodology.

#### **Quantitative Data Summary**

The following tables summarize the key efficacy data from pivotal clinical trials of Cabozantinib compared to alternative therapies in various advanced cancers.



### **Advanced Renal Cell Carcinoma (RCC)**

Table 1: Cabozantinib vs. Everolimus in Previously Treated Advanced RCC (METEOR Trial)

| Efficacy<br>Endpoint                         | Cabozantinib<br>(n=330) | Everolimus<br>(n=328) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------|-------------------------|-----------------------|--------------------------|---------|
| Median<br>Progression-Free<br>Survival (PFS) | 7.4 months              | 3.8 months            | 0.51 (0.41-0.62)         | <0.001  |
| Median Overall<br>Survival (OS)              | 21.4 months             | 16.5 months           | 0.66 (0.53-0.83)         | 0.0003  |
| Objective<br>Response Rate<br>(ORR)          | 17%                     | 3%                    | -                        | <0.001  |

Table 2: Cabozantinib vs. Sunitinib in Previously Untreated Advanced RCC (CABOSUN Trial)

| Efficacy<br>Endpoint                         | Cabozantinib<br>(n=79) | Sunitinib<br>(n=78) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------|------------------------|---------------------|--------------------------|---------|
| Median<br>Progression-Free<br>Survival (PFS) | 8.6 months             | 5.3 months          | 0.48 (0.31-0.74)         | 0.0008  |
| Median Overall<br>Survival (OS)              | 26.6 months            | 21.2 months         | 0.80 (0.53-1.21)         | -       |
| Objective<br>Response Rate<br>(ORR)          | 20%                    | 9%                  | -                        | 0.07    |

#### **Advanced Hepatocellular Carcinoma (HCC)**

Table 3: Cabozantinib vs. Placebo in Previously Treated Advanced HCC (CELESTIAL Trial)



| Efficacy<br>Endpoint                         | Cabozantinib<br>(n=470) | Placebo<br>(n=237) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------|-------------------------|--------------------|--------------------------|---------|
| Median<br>Progression-Free<br>Survival (PFS) | 5.2 months              | 1.9 months         | 0.44 (0.36-0.52)         | <0.001  |
| Median Overall<br>Survival (OS)              | 10.2 months             | 8.0 months         | 0.76 (0.63-0.92)         | 0.005   |
| Objective<br>Response Rate<br>(ORR)          | 4%                      | <1%                | -                        | 0.009   |

### **Advanced Neuroendocrine Tumors (NETs)**

Table 4: Cabozantinib vs. Placebo in Previously Treated Advanced Pancreatic NETs (pNET) and Extra-pancreatic NETs (epNET) (CABINET Trial)

| Cohort | Efficacy<br>Endpoint                    | Cabozantini<br>b | Placebo    | Hazard<br>Ratio (95%<br>CI) | p-value |
|--------|-----------------------------------------|------------------|------------|-----------------------------|---------|
| pNET   | Median Progression- Free Survival (PFS) | 11.4 months      | 3.0 months | 0.22 (0.12-<br>0.41)        | <0.001  |
| epNET  | Median Progression- Free Survival (PFS) | 8.3 months       | 3.2 months | 0.39 (0.27-<br>0.58)        | <0.001  |

# Experimental Protocols METEOR Trial (Cabozantinib in Advanced Renal Cell Carcinoma)



- Study Design: A randomized, open-label, phase 3 trial.[1][2][3]
- Patient Population: 658 patients with advanced renal cell carcinoma with a clear-cell component who had progressed after at least one prior VEGFR tyrosine kinase inhibitor therapy.[1][2]
- Treatment Arms:
  - Cabozantinib: 60 mg orally, once daily.[1]
  - Everolimus: 10 mg orally, once daily.[1]
- Primary Endpoint: Progression-free survival.[3]
- Secondary Endpoints: Overall survival and objective response rate.[3]

## CABOSUN Trial (Cabozantinib in Previously Untreated Advanced Renal Cell Carcinoma)

- Study Design: A randomized, open-label, phase 2 trial.[4][5][6]
- Patient Population: 157 patients with previously untreated, advanced renal cell carcinoma with a clear-cell component, and intermediate or poor risk per the International Metastatic Renal Cell Carcinoma Database Consortium (IMDC) criteria.[4][5][6]
- Treatment Arms:
  - Cabozantinib: 60 mg orally, once daily.[4][6]
  - Sunitinib: 50 mg orally, once daily for 4 weeks on, 2 weeks off.[4][6]
- Primary Endpoint: Progression-free survival.[4][6]
- Secondary Endpoints: Overall survival and objective response rate.[4][6]

# CELESTIAL Trial (Cabozantinib in Advanced Hepatocellular Carcinoma)



- Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[7][8][9]
- Patient Population: 707 patients with advanced hepatocellular carcinoma who had previously received and progressed on sorafenib.[7][8] Patients could have received up to two prior systemic therapies.[7]
- Treatment Arms:
  - Cabozantinib: 60 mg orally, once daily.[7]
  - Placebo.[7]
- Primary Endpoint: Overall survival.[9][10]
- Secondary Endpoints: Progression-free survival and objective response rate.[9][10]

# **CABINET Trial (Cabozantinib in Advanced Neuroendocrine Tumors)**

- Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial with two independent cohorts.[11][12][13][14][15]
- Patient Population: Patients with well- or moderately-differentiated, advanced pancreatic neuroendocrine tumors (pNET) or extra-pancreatic neuroendocrine tumors (epNET) who had progressed on prior therapy.[11][12]
- Treatment Arms (for each cohort):
  - Cabozantinib: 60 mg orally, once daily.
  - Placebo.
- Primary Endpoint: Progression-free survival in each cohort.[13]
- Secondary Endpoints: Overall survival, radiographic response rate, and safety.[13]

### **Visualizations**



### **Signaling Pathways Targeted by Cabozantinib**



Click to download full resolution via product page

Caption: Cabozantinib inhibits MET, VEGFR, and AXL signaling pathways.

#### **Randomized Clinical Trial Workflow**





Click to download full resolution via product page

Caption: A general workflow for a randomized controlled clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cabozantinib versus everolimus in advanced renal cell carcinoma (METEOR): final results from a randomised, open-label, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actionkidneycancer.org [actionkidneycancer.org]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. media.corporate-ir.net [media.corporate-ir.net]
- 6. Cabozantinib Versus Sunitinib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma of Poor or Intermediate Risk: The Alliance A031203 CABOSUN Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Outcomes Based on Plasma Biomarkers for the Phase 3 CELESTIAL Trial of Cabozantinib versus Placebo in Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CELESTIAL trial provided CABOMETYX® (cabozantinib) HCC data [cabometyxhcp.com]
- 9. Ipsen announces CELESTIAL phase 3 pivotal trial results in the New England Journal of Medicine [ipsen.com]
- 10. ascopubs.org [ascopubs.org]
- 11. cabometyxhcp.com [cabometyxhcp.com]
- 12. Phase 3 Trial of Cabozantinib in Advanced Neuroendocrine Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase III CABINET Trial Cabozantinib in Advanced Neuroendocrine Tumors The ASCO Post [ascopost.com]
- 14. Alliance [allianceforclinicaltrialsinoncology.org]
- 15. Alliance presents final results from phase III CABINET pivotal trial evaluating cabozantinib in advanced neuroendocrine tumors at ESMO 2024 and published in New England Journal of Medicine | EurekAlert! [eurekalert.org]



 To cite this document: BenchChem. [Independent Verification of Cabozantinib: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588763#independent-verification-of-published-caboxine-a-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com